![molecular formula C26H34N4O2 B2541601 N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide CAS No. 2108842-26-6](/img/structure/B2541601.png)
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide
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Overview
Description
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.584. The purity is usually 95%.
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Biological Activity
N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides a detailed examination of its biological properties based on available research findings.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Cyclobutyl Group : This moiety contributes to its lipophilicity and may influence its interaction with biological membranes.
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial properties.
- Azabicyclo Structure : Provides a unique three-dimensional conformation that may enhance binding to biological targets.
Key Properties
Property | Value |
---|---|
Molecular Formula | C27H47N5O5 |
Molecular Weight | 521.693 g/mol |
LogP | 3.3139 |
PSA (Polar Surface Area) | 153.86 Ų |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the oxadiazole component of this compound have shown effectiveness against various bacterial strains, particularly Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies suggest that the compound has a favorable cytotoxicity profile, indicating low toxicity to normal cells while being effective against certain cancer cell lines. Specific data on cell lines and IC50 values are still needed for a comprehensive understanding.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes : The oxadiazole moiety may inhibit enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.
- Interference with Cellular Signaling : The azabicyclo structure might interact with receptors or signaling pathways critical for cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various oxadiazole derivatives found that those with cyclobutyl substitutions exhibited enhanced bactericidal activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cytotoxicity Profiles
In another investigation focused on the cytotoxicity of similar compounds, it was found that derivatives with bulky substituents like cyclobutyl showed selective toxicity towards cancer cells while preserving normal cell viability. This selectivity is crucial for developing targeted therapies with reduced side effects .
Study 3: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of related compounds suggests that lipophilic characteristics enhance absorption and distribution within biological systems, potentially leading to improved therapeutic outcomes. The LogP value indicates moderate lipophilicity, which is favorable for oral bioavailability .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide may exhibit neuroprotective properties. Specifically:
- Alzheimer's Disease : The compound could potentially inhibit beta-secretase (BACE) activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease . In vitro studies have shown that oxadiazole derivatives can modulate pathways involved in neurodegeneration and amyloid-beta aggregation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through molecular docking studies that suggest it may inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . This makes it a candidate for treating conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies suggest that compounds containing oxadiazole rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest . Further research is needed to establish the specific anticancer efficacy of this compound.
Case Study 1: Neuroprotective Effects
A study investigating similar oxadiazole derivatives demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. The compound was shown to reduce amyloid plaque formation and improve cognitive function as measured by behavioral tests .
Case Study 2: Inhibition of Inflammatory Pathways
In another study, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced macrophages. Results indicated that the compound significantly reduced pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Research Findings
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurological Disorders | BACE inhibition | Reduced amyloid plaque formation in animal models |
Anti-inflammatory | 5-lipoxygenase inhibition | Decreased cytokine levels in LPS-stimulated cells |
Anticancer | Induction of apoptosis | Cytotoxic effects observed in various cancer lines |
Properties
IUPAC Name |
N-[3-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c31-25(18-9-10-18)27-23(17-5-2-1-3-6-17)13-14-30-21-11-12-22(30)16-20(15-21)24-28-26(32-29-24)19-7-4-8-19/h1-3,5-6,18-23H,4,7-16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXQBPGLVVYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CC4CCC(C3)N4CCC(C5=CC=CC=C5)NC(=O)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.